molecular formula C19H18BrN3O4 B11107406 N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11107406
M. Wt: 432.3 g/mol
InChI Key: DKQIRQGUHXLXJZ-LSHDLFTRSA-N
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Description

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring substituted with a bromine atom at the 5-position and a methoxybenzohydrazide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the bromine-substituted indole ring and the trimethoxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H18BrN3O4/c1-25-16-6-11(7-17(26-2)18(16)27-3)19(24)23-22-10-12-9-21-15-5-4-13(20)8-14(12)15/h4-10,21H,1-3H3,(H,23,24)/b22-10+

InChI Key

DKQIRQGUHXLXJZ-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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